molecular formula C11H10F4O B14056536 1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one

1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one

Cat. No.: B14056536
M. Wt: 234.19 g/mol
InChI Key: KAPQIORZNKLWPP-UHFFFAOYSA-N
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Description

1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10F4O It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring followed by the attachment of a propanone group. One common method involves the reaction of 2,3-difluorotoluene with a suitable reagent to introduce the difluoromethyl groups, followed by oxidation to form the ketone. The reaction conditions often require the use of strong bases and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Bis(difluoromethyl)phenyl)propan-1-one: Similar structure but with different positioning of the difluoromethyl groups.

    1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one: Contains trifluoromethyl groups instead of difluoromethyl groups.

Uniqueness

1-(2,3-Bis(difluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can also affect the compound’s physical properties, such as solubility and stability.

Properties

Molecular Formula

C11H10F4O

Molecular Weight

234.19 g/mol

IUPAC Name

1-[2,3-bis(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10F4O/c1-2-8(16)6-4-3-5-7(10(12)13)9(6)11(14)15/h3-5,10-11H,2H2,1H3

InChI Key

KAPQIORZNKLWPP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1C(F)F)C(F)F

Origin of Product

United States

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